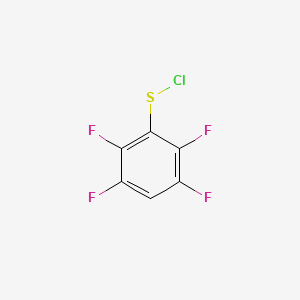
3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene is an organofluorine compound characterized by the presence of four fluorine atoms and a chlorosulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene typically involves the chlorosulfonation of tetrafluorobenzene. One common method includes the reaction of tetrafluorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfanyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: It can participate in cycloaddition reactions with alkenes and alkynes to form cyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Reduced forms of the original compound with altered functional groups.
Scientific Research Applications
3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Incorporated into polymers and other materials to enhance their properties.
Medicinal Chemistry: Investigated for potential use in drug development due to its unique chemical properties.
Biological Studies: Used in studies to understand its interaction with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene involves its interaction with various molecular targets. The chlorosulfanyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atoms can also influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Known for its reactivity and use in organic synthesis.
Chlorosulfonyl chloride: Another reactive compound used in the synthesis of sulfonyl derivatives.
Uniqueness
3-(Chlorosulfanyl)-1,2,4,5-tetrafluorobenzene is unique due to the combination of the chlorosulfanyl group and multiple fluorine atoms, which impart distinct chemical properties. This combination makes it particularly useful in applications requiring high reactivity and stability.
Properties
CAS No. |
111873-88-2 |
|---|---|
Molecular Formula |
C6HClF4S |
Molecular Weight |
216.58 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) thiohypochlorite |
InChI |
InChI=1S/C6HClF4S/c7-12-6-4(10)2(8)1-3(9)5(6)11/h1H |
InChI Key |
WSTSCTWXKJHYOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)SCl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



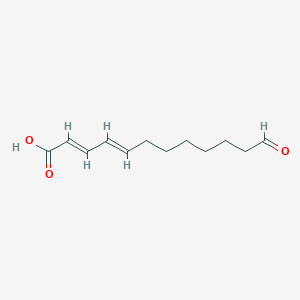
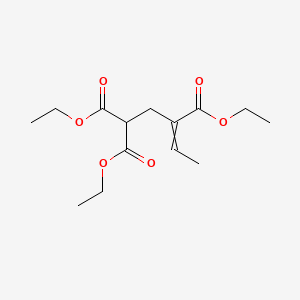
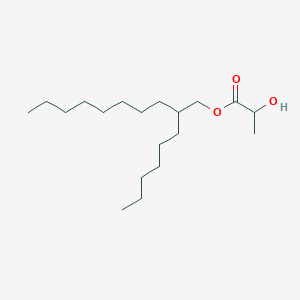
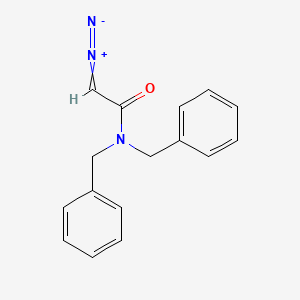

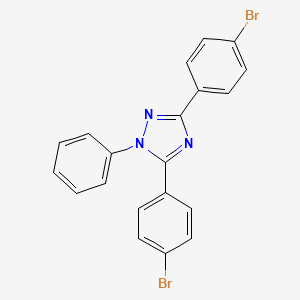
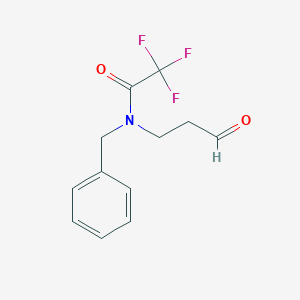
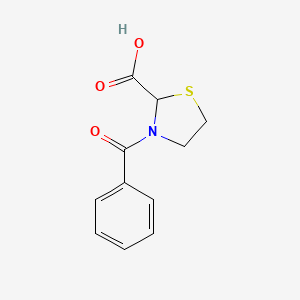
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
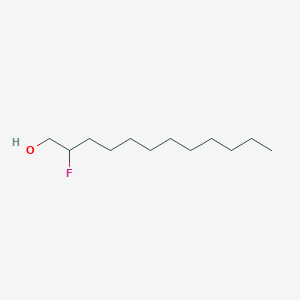
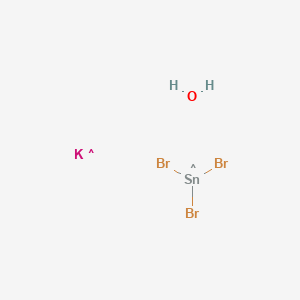

![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
